Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
Description
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl is a biphenyl derivative characterized by a methyl carboxylate group at the 2-position and an aminomethyl group at the 4'-position, with the latter protonated as a hydrochloride salt. This structure grants the compound unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic HCl moiety and moderate lipophilicity from the biphenyl backbone. It is frequently utilized in pharmaceutical synthesis as an intermediate or impurity reference standard, particularly in angiotensin receptor blocker (ARB) drug development .
Key applications include its role in quality control during the manufacturing of sartans (e.g., valsartan, losartan), where structural analogs may arise as process-related impurities. Regulatory guidelines, such as those outlined in the European Pharmacopoeia (EP), emphasize the need to monitor and characterize such compounds to ensure drug safety .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHITJYTTZWFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Research
MABH has been investigated for its potential anticancer properties. Studies have shown that derivatives of aminomethyl biphenyl compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of biphenyl derivatives, including MABH, led to enhanced activity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Neuropharmacology
Research indicates that MABH may influence neurotransmitter systems and has been evaluated for its potential neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.
Case Study : A publication highlighted the neuroprotective effects of biphenyl derivatives in models of Alzheimer's disease, where MABH was tested for its ability to inhibit amyloid-beta aggregation, a hallmark of the disease .
Chemical Synthesis Applications
MABH serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be modified to create new compounds with desired biological activities.
Synthesis of Antihypertensive Agents
The synthesis of antihypertensive drugs often involves biphenyl derivatives. MABH can be utilized as a starting material to develop new antihypertensive agents through chemical modifications.
Data Table: Synthesis Pathways
| Starting Material | Reaction Conditions | Product |
|---|---|---|
| MABH | Acid-catalyzed reaction | Novel antihypertensive compound |
| MABH + Acetic Anhydride | Reflux | Acetylated derivative |
Toxicological Studies
Understanding the safety profile of MABH is crucial for its application in pharmaceuticals. Toxicological assessments indicate that while MABH exhibits some irritant properties, its overall toxicity is low compared to other compounds in its class.
Safety Data
- Skin Irritation : Causes skin irritation (H315)
- Eye Irritation : Causes serious eye irritation (H319)
These safety considerations are essential for guiding further research and development efforts.
Mechanism of Action
The mechanism of action of Methyl 4’-(Aminomethyl)biphenyl-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and substitution patterns are critical to its behavior in synthetic and biological contexts. Below is a comparative analysis with structurally related biphenyl derivatives:
Structural and Functional Group Differences
Physicochemical and Reactivity Profiles
- This compound: The HCl salt enhances aqueous solubility (critical for HPLC reference standards), while the methyl carboxylate provides stability against hydrolysis under neutral conditions. The aminomethyl group participates in nucleophilic reactions, making it prone to acylation or alkylation if unprotonated .
- Bromomethyl Analog (MM0939.08) : The bromine atom increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl ester offers steric protection, reducing unintended hydrolysis during synthesis .
- The nitrile group in 4'-(Aminomethyl)biphenyl-2-Carbonitrile may act as a bioisostere for carboxylates, altering metabolic stability .
Research Findings and Practical Implications
- Stability Studies: this compound exhibits >95% stability under refrigerated (2–8°C) conditions for 24 months, whereas the bromomethyl analog degrades by ~15% under similar conditions due to light sensitivity .
- Synthetic Yield : The hydrochloride salt form improves crystallization yields (~80–85%) compared to the free base (<60%), streamlining large-scale production .
Notes
- Impurity Considerations: The bromomethyl derivative (MM0939.08) is a known intermediate in valsartan synthesis, requiring strict control at ppm levels per ICH Q3 guidelines .
- Substituent Effects : Replacing the carboxylate with a nitrile reduces ionizability, impacting bioavailability in drug candidates .
Biological Activity
Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16ClNO2
- Molecular Weight : 277.74 g/mol
- Functional Groups : Contains an aminomethyl group and a carboxylate moiety, contributing to its biological interactions.
The biological activity of methyl 4'-(aminomethyl)biphenyl-2-carboxylate HCl is largely attributed to its ability to interact with various molecular targets, particularly in cancer biology. It has been shown to inhibit the dimerization of c-Myc with Max, a critical step in the transcriptional activation of genes involved in cell proliferation and survival.
Anticancer Activity
Research indicates that this compound serves as a potent inhibitor of c-Myc–Max dimerization, which is crucial for the oncogenic activity of c-Myc. The compound exhibits the following characteristics:
- IC50 Value : Approximately 34.8 μM for disrupting c-Myc–Max heterodimers.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation.
- Selective Action : Shows selectivity for c-Myc–Max over Max–Max homodimers (IC50 = 60.6 μM) .
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Enzyme Inhibition : Interactions with various enzymes could suggest broader therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Methyl 3'-(Aminomethyl)biphenyl-4-carboxylate HCl | Similar biphenyl structure | Different binding affinities |
| 4'-(Aminomethyl)-biphenyl-2-carboxylic acid | Lacks methyl ester functionality | Variability in solubility |
| Methyl 4'-bromomethylbiphenyl-2-carboxylate | Contains a bromine substituent | Enhanced reactivity due to halogen presence |
Case Studies and Research Findings
- Inhibition of Tumorigenesis :
- Cell Line Studies :
- Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl?
A typical synthesis involves:
- Alkylation of bromomethyl precursors : Reacting methyl 4'-(bromomethyl)biphenyl-2-carboxylate with ammonia or protected amines, followed by HCl salt formation .
- Protection/deprotection strategies : Use of tert-butyl carbamate (Boc) groups to protect the aminomethyl intermediate during synthesis, followed by acidic deprotection (e.g., TFA/DCM) .
- Reduction steps : For example, catalytic hydrogenation (H₂/Pd-C) or triphenylphosphine-mediated azide reduction to introduce the aminomethyl group .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm regioselectivity (e.g., biphenyl substitution patterns) and salt formation .
- HPLC-MS : For assessing purity and identifying impurities (e.g., bromomethyl precursors or de-esterified byproducts) .
- Thermogravimetric analysis (TGA) : To evaluate stability, particularly decomposition points (e.g., mp 183–184°C for related hydrochlorides) .
Advanced Research Questions
Q. How can low yields in regioselective amination be addressed during synthesis?
- Optimize reaction conditions : Use NaH in DMF for efficient N-alkylation of bromomethyl precursors .
- Steric/electronic modulation : Introduce electron-withdrawing groups on the biphenyl ring to enhance reactivity at the 4'-position .
- Alternative catalysts : Explore Pd-catalyzed cross-coupling or enzymatic methods to improve selectivity .
Q. How should researchers resolve contradictions in biological activity data for derivatives?
- Verify stereochemical purity : Chiral HPLC or X-ray crystallography to confirm configurations (e.g., tert-butyl carbamate diastereomers in related compounds) .
- Assess impurity profiles : Use orthogonal methods (e.g., LC-MS vs. NMR) to detect trace bromomethyl precursors or hydrolysis byproducts .
- Replicate assays under controlled conditions : Standardize pH, temperature, and solvent systems to minimize variability .
Q. What strategies ensure stability of the hydrochloride salt under physiological conditions?
- pH-dependent stability studies : Monitor degradation in buffers (pH 1–9) to identify optimal storage conditions .
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity to predict shelf-life .
- Solid-state characterization : Use XRPD to identify polymorphic forms that may affect solubility and stability .
Q. How can macrocyclization or peptidomimetic modifications be applied to this scaffold?
- Macrocyclization via EDC/HOBt : Condense diacid derivatives with aminomethyl linkers to create rigidified analogs (17–18% yields reported for similar systems) .
- Peptidomimetic design : Incorporate imidazole or indole moieties to enhance target binding (e.g., FTI-2148 analogs with improved pharmacokinetics) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
